Cas no 38678-61-4 (Phe-Gly-NH2)

Phe-Gly-NH2 structure
Phe-Gly-NH2 structure
商品名:Phe-Gly-NH2
CAS番号:38678-61-4
MF:C11H15N3O2
メガワット:221.25
CID:923838
PubChem ID:6993094

Phe-Gly-NH2 化学的及び物理的性質

名前と識別子

    • h-phe-gly-nh2 hcl
    • H-Phe-Gly-NH?·HCl
    • H-PHE-GLY-NH2 . HCL
    • H-Phe-Gly-NH₂ · HCl
    • H-Phe-Gly-NH2·HCl
    • L-Phenylalanylglycinamide
    • Phe-Gly-NH2·HCl
    • (R)-2-Amino-4-methylpentanamide
    • AC1OJODD
    • AmbotzHAA6280
    • ANW-42959
    • CTK8B3700
    • D-Leucine amide
    • H-L-Leu-NH2
    • H-L-Phe-Gly-NH2
    • H-Phe-Gly-NH2
    • leucine-NH2
    • L-leucinamide
    • N-L-Phenylalanyl-glycin-amid
    • N-L-phenylalanyl-glycine amide
    • (2S)-2-AMINO-N-(CARBAMOYLMETHYL)-3-PHENYLPROPANAMIDE
    • 38678-61-4
    • CHEMBL378478
    • (2S)-2-amino-N-(2-amino-2-oxoethyl)-3-phenylpropanamide
    • (S)-2-Amino-N-(2-amino-2-oxoethyl)-3-phenylPropanamide
    • SCHEMBL8788898
    • Phe-Gly-NH2
    • インチ: InChI=1S/C11H15N3O2/c12-9(11(16)14-7-10(13)15)6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H2,13,15)(H,14,16)/t9-/m0/s1
    • InChIKey: PVHDTHVQHUWCCI-VIFPVBQESA-N
    • ほほえんだ: NC(CNC([C@@H](N)CC1=CC=CC=C1)=O)=O

計算された属性

  • せいみつぶんしりょう: 221.116426730g/mol
  • どういたいしつりょう: 221.116426730g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 6
  • 複雑さ: 250
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 98.2Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.9

じっけんとくせい

  • 密度みつど: 1.211±0.06 g/cm3 (20 ºC 760 Torr),
  • ようかいど: 微溶性(31 g/l)(25ºC)、

Phe-Gly-NH2 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
P400648-5mg
Phe-Gly-NH2
38678-61-4
5mg
$ 65.00 2022-06-03
eNovation Chemicals LLC
Y1253016-250mg
H-PHE-GLY-NH2 HCL
38678-61-4 99% (TLC)
250mg
$255 2025-02-19
TRC
P400648-2.5mg
Phe-Gly-NH2
38678-61-4
2.5mg
$ 50.00 2022-06-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1734993-1g
(s)-2-Amino-n-(2-amino-2-oxoethyl)-3-phenylpropanamide
38678-61-4 98%
1g
¥3511.00 2024-05-15
eNovation Chemicals LLC
Y1253016-250mg
H-PHE-GLY-NH2 HCL
38678-61-4 99% (TLC)
250mg
$255 2025-02-19
1PlusChem
1P00C88Q-250mg
H-Phe-Gly-Nh2 HCl
38678-61-4 ≥ 99% (TLC)
250mg
$109.00 2025-02-26
TRC
P400648-25mg
Phe-Gly-NH2
38678-61-4
25mg
$ 80.00 2022-06-03
eNovation Chemicals LLC
Y1253016-250mg
H-PHE-GLY-NH2 HCL
38678-61-4 í¦99%(TLC)
250mg
$310 2023-05-17

Phe-Gly-NH2 関連文献

Phe-Gly-NH2に関する追加情報

H-Phe-Gly-NH2 HCl (CAS No: 38678-61-4) - A Comprehensive Overview

H-Phe-Gly-NH2 HCl, also known by its CAS number 38678-61-4, is a compound of significant interest in the fields of chemistry, pharmacology, and drug delivery systems. This compound, which belongs to the class of dipeptide derivatives, has garnered attention due to its unique structural properties and potential applications in therapeutic interventions. In this article, we will delve into the molecular structure, synthesis, pharmacological properties, and recent advancements in research related to H-Phe-Gly-NH2 HCl.

The molecular structure of H-Phe-Gly-NH2 HCl is characterized by its amino acid backbone, consisting of phenylalanine (Phe) and glycine (Gly) residues. The sequence Phe-Gly forms a dipeptide moiety, with the terminal amine group modified to form an amide bond with a hydrogen atom (NH2). The presence of hydrochloric acid (HCl) indicates that this compound exists in its salt form, which is often preferred for stability and solubility purposes. The molecular formula of H-Phe-Gly-NH2 HCl is C9H15NO3·HCl, with a molecular weight of approximately 215.65 g/mol.

Recent studies have highlighted the potential of H-Phe-Gly-NH2 HCl as a versatile building block in peptide synthesis and drug delivery systems. Its unique amino acid sequence allows for easy modification and functionalization, making it an ideal candidate for designing bioactive molecules with tailored properties. For instance, researchers have explored the use of H-Phe-Gly-NH2 HCl as a precursor for synthesizing bio-inspired polymers and nanoparticles with applications in targeted drug delivery.

One of the most promising areas of research involving H-Phe-Gly-NH2 HCl is its role in neuroprotective therapies. Preclinical studies have demonstrated that this compound exhibits neuroprotective effects by modulating key signaling pathways involved in neuronal survival and synaptic plasticity. Specifically, H-Phe-Gly-NH2 HCl has been shown to enhance the expression of brain-derived neurotrophic factor (BDNF), a protein critical for neuronal growth and repair. These findings suggest that H-Phe-Gly-NH2 HCl could serve as a lead compound for developing novel therapeutics for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

In addition to its neuroprotective properties, H-Phe-Gly-NH2 HCl has also been investigated for its potential anti-tumor activity. Recent experiments have shown that this compound can induce apoptosis in various cancer cell lines by targeting mitochondrial pathways and modulating pro-apoptotic proteins such as Bax and Bak. Furthermore, H-Phe-Gly-NH2 HCl has been found to enhance the efficacy of conventional chemotherapy drugs by sensitizing cancer cells to chemotherapeutic agents while minimizing systemic toxicity.

The synthesis of H-Phe-Gly-NH2 HCl typically involves solid-phase peptide synthesis (SPPS), which allows for precise control over the sequence and purity of the final product. This method involves the stepwise assembly of amino acids on a solid support, followed by cleavage and purification to yield the desired peptide derivative. Recent advancements in SPPS technology have enabled the large-scale production of H-Phe-Gly-Nh₂ HCl, making it more accessible for preclinical and clinical studies.

From a pharmacokinetic perspective, H-Phe-Gly-Nh₂ HCl exhibits favorable absorption profiles due to its relatively small size and hydrophilic nature. Studies have shown that oral administration results in rapid absorption with moderate bioavailability, making it suitable for systemic delivery. However, further research is required to optimize its pharmacokinetic properties for clinical applications.

In terms of safety and toxicity profiles, h-phe-gly-nh₂ hcl has demonstrated low toxicity in preclinical models at therapeutic doses. Acute toxicity studies have revealed no significant adverse effects on vital organs such as the liver, kidneys, or heart when administered within recommended dosage ranges. Chronic toxicity studies are currently underway to assess long-term safety profiles.

Despite its promising potential, there are several challenges associated with the development of h-phe-gly-nh₂ hcl as a therapeutic agent. One major challenge lies in optimizing its stability under physiological conditions to ensure prolonged activity within the body. Additionally, further research is needed to elucidate its exact mechanism of action at the molecular level to guide rational drug design.

In conclusion, h-phe-gly-nh₂ hcl (cas no: 38678-61-4) represents a compelling candidate for advancing peptide-based therapies across multiple therapeutic areas including neuroprotection and oncology. With ongoing research efforts focused on improving its pharmacokinetic properties and understanding its molecular mechanisms, h-phe-gly-nh₂ hcl holds great promise as a novel therapeutic agent capable of addressing unmet medical needs.

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